An In-depth Technical Guide to the Structural Analysis of Aniline-Phenol Co-crystals
An In-depth Technical Guide to the Structural Analysis of Aniline-Phenol Co-crystals
For Researchers, Scientists, and Drug Development Professionals
Introduction to Aniline-Phenol Co-crystals
Aniline (B41778) and phenol (B47542), fundamental aromatic building blocks, can form co-crystals through hydrogen bonding interactions between the amino group of aniline and the hydroxyl group of phenol.[1] The study of these co-crystals is pivotal for understanding supramolecular synthons, which are reliable and predictable non-covalent interactions that can be used in crystal engineering.[1] The primary interaction driving the formation of aniline-phenol co-crystals is the hydrogen bond between the hydroxyl proton of phenol and the nitrogen lone pair of aniline (O-H···N), and the hydrogen bond between an amino proton of aniline and the oxygen lone pair of phenol (N-H···O).[1]
These co-crystals often exhibit a characteristic cyclic, hydrogen-bonded tetramer supramolecular synthon, which can further assemble into more complex structures through π-π stacking interactions.[1] The ability to predictably form these structures makes aniline-phenol systems a valuable model for designing multi-component crystalline materials with tailored physicochemical properties, a concept of significant interest in the pharmaceutical industry for enhancing drug solubility, stability, and bioavailability.
Experimental Protocols
Detailed methodologies are crucial for the successful synthesis and characterization of aniline-phenol co-crystals. The following protocols are based on established methods for co-crystal screening and analysis.
Co-crystal Synthesis
Solvent Drop Grinding:
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Place equimolar amounts of aniline and phenol (or their derivatives) in a mortar.
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Add a few drops of a suitable solvent (e.g., a hexane-methanol mixture) to moisten the solid mixture.[1]
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Grind the mixture with a pestle for 10-15 minutes.
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Collect the resulting powder for analysis.
Solution Crystallization (Slow Evaporation):
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Dissolve equimolar amounts of aniline and phenol in a minimal amount of a suitable solvent or solvent mixture (e.g., methanol, ethanol, or chloroform).
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Loosely cover the container to allow for slow evaporation of the solvent at room temperature.
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Single crystals suitable for X-ray diffraction may form over a period of hours to days.[1]
Sublimation:
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In some cases, single crystals can be obtained by heating the co-crystal powder under vacuum, allowing the material to sublime and then deposit as crystals on a cold surface.[1]
Single-Crystal X-ray Diffraction (SCXRD)
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A suitable single crystal is mounted on a goniometer head.
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Data is collected on a diffractometer, typically equipped with a CCD detector and using Mo Kα or Cu Kα radiation.[1]
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The crystal is often cooled to a low temperature (e.g., 100 K) to minimize thermal vibrations and improve data quality.
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The collected diffraction data is processed to determine the unit cell parameters and space group.
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The crystal structure is solved using direct methods or Patterson methods and then refined to obtain precise atomic coordinates, bond lengths, and bond angles.
Powder X-ray Diffraction (PXRD)
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A powdered sample of the co-crystal is placed on a sample holder.
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The PXRD pattern is recorded using a diffractometer with Cu Kα radiation.
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Data is typically collected over a 2θ range of 5-40°.
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The resulting diffractogram is compared with the patterns of the starting materials (aniline and phenol) to confirm the formation of a new crystalline phase. The experimental pattern can also be compared to a theoretical pattern calculated from SCXRD data.
Differential Scanning Calorimetry (DSC)
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A small amount of the co-crystal powder (typically 2-5 mg) is weighed into an aluminum pan and sealed.
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The sample is heated at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
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The heat flow to the sample is measured as a function of temperature.
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The resulting thermogram will show endothermic peaks corresponding to melting events. A single, sharp melting point that is different from the melting points of the individual components is a strong indicator of co-crystal formation.
Fourier-Transform Infrared (FTIR) Spectroscopy
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A small amount of the co-crystal powder is mixed with KBr and pressed into a pellet, or analyzed directly using an Attenuated Total Reflectance (ATR) accessory.
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The FTIR spectrum is recorded over the range of 4000-400 cm⁻¹.
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Changes in the vibrational frequencies of the O-H and N-H stretching bands are indicative of hydrogen bond formation. A broadening and red-shift (to lower wavenumbers) of the O-H stretching band of phenol and changes in the N-H stretching bands of aniline are expected upon co-crystal formation.
Raman Spectroscopy
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The co-crystal sample is placed under a microscope objective coupled to a Raman spectrometer.
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A laser of a specific wavelength (e.g., 785 nm) is focused on the sample.
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The scattered light is collected and analyzed to produce a Raman spectrum.
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Shifts in the vibrational modes, particularly those associated with the functional groups involved in hydrogen bonding, can confirm co-crystal formation. Raman spectroscopy is particularly useful for in-situ monitoring of co-crystallization processes.
Data Presentation
The following tables summarize the type of quantitative data obtained from the structural analysis of aniline-phenol co-crystals. The data presented here is for a representative 1:1 co-crystal of 3,4,5-trichlorophenol (B165643) and 3,5-dichloroaniline, as a detailed analysis of the parent aniline-phenol co-crystal is not available.
Table 1: Crystallographic Data for a Representative Aniline-Phenol Analogue Co-crystal (3,4,5-trichlorophenol–3,5-dichloroaniline)
| Parameter | Value |
| Chemical Formula | C₁₂H₇Cl₅NO |
| Formula Weight | 382.46 |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 8.012(3) |
| b (Å) | 16.543(6) |
| c (Å) | 10.393(4) |
| β (°) | 94.88(3) |
| Volume (ų) | 1372.2(9) |
| Z | 4 |
| Calculated Density (g/cm³) | 1.853 |
| R-factor (%) | 4.5 |
Data extracted from a study by Mukherjee et al. on halogenated aniline-phenol co-crystals.
Table 2: Key Hydrogen Bond Geometries in a Representative Aniline-Phenol Analogue Co-crystal
| Donor-H···Acceptor | D-H (Å) | H···A (Å) | D···A (Å) | ∠DHA (°) |
| O1-H1···N1 | 0.82 | 2.01 | 2.819(3) | 171 |
| N1-H1A···O1 | 0.86 | 2.23 | 3.037(3) | 157 |
| N1-H1B···O1 | 0.86 | 2.45 | 3.123(3) | 136 |
Data extracted and interpreted from studies on aniline-phenol co-crystal systems.
Table 3: Thermal Analysis Data for a Hypothetical Aniline-Phenol Co-crystal
| Compound | Melting Point (°C) | Enthalpy of Fusion (J/g) |
| Aniline | -6 | 103 |
| Phenol | 41 | 121 |
| Aniline-Phenol Co-crystal | Typically between the melting points of the co-formers | Value will be specific to the co-crystal |
Note: The melting point of a co-crystal is a unique physical property that is generally different from the melting points of its constituent components.
Visualizations
The following diagrams, generated using the DOT language, illustrate key concepts and workflows in the analysis of aniline-phenol co-crystals.
